molecular formula C22H16F2N4O2 B2489430 (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2,6-difluorophenyl)urea CAS No. 899984-36-2

(E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2,6-difluorophenyl)urea

Cat. No.: B2489430
CAS No.: 899984-36-2
M. Wt: 406.393
InChI Key: RZTUTUDDYMFUHY-NHFJDJAPSA-N
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Description

(E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2,6-difluorophenyl)urea is a chemical compound of significant interest in medicinal chemistry research, designed for professional laboratory use. This high-purity compound features a quinazolin-4(3H)-one core, a privileged structure in drug discovery known for its wide spectrum of biological properties . The molecule integrates a 2,6-difluorophenylurea moiety, a scaffold recognized in the design of chitin synthesis inhibitors . Quinazolinone derivatives have demonstrated substantial research potential in various biological areas. The core quinazolinone structure is a key pharmacophore associated with documented antimicrobial (antibacterial and antifungal) and cytotoxic activities in research settings . Structure-activity relationship (SAR) studies suggest that substitutions at the 2- and 3-positions of the quinazolinone ring, such as the 3-benzyl group in this compound, can be critical for enhancing these research activities . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can employ this compound as a key intermediate in organic synthesis, a building block for developing novel chemical entities, or a tool compound for in vitro biological screening against various targets.

Properties

CAS No.

899984-36-2

Molecular Formula

C22H16F2N4O2

Molecular Weight

406.393

IUPAC Name

1-(3-benzyl-2-oxoquinazolin-4-yl)-3-(2,6-difluorophenyl)urea

InChI

InChI=1S/C22H16F2N4O2/c23-16-10-6-11-17(24)19(16)26-21(29)27-20-15-9-4-5-12-18(15)25-22(30)28(20)13-14-7-2-1-3-8-14/h1-12H,13H2,(H2,26,27,29)

InChI Key

RZTUTUDDYMFUHY-NHFJDJAPSA-N

SMILES

C1=CC=C(C=C1)CN2C(=C3C=CC=CC3=NC2=O)NC(=O)NC4=C(C=CC=C4F)F

solubility

not available

Origin of Product

United States

Biological Activity

(E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2,6-difluorophenyl)urea is a synthetic compound belonging to the quinazolinone class, noted for its diverse biological activities. This article reviews its biological properties, including antitumor and antimicrobial effects, mechanisms of action, and structure-activity relationships (SAR).

2.1 Antitumor Activity

Recent studies have demonstrated significant antitumor effects of this compound against various cancer cell lines. For instance:

  • Cell Viability Reduction : The compound reduced cell viability in LoVo and HCT-116 cell lines to approximately 23.5% and 26.8%, respectively, indicating strong cytotoxicity .
  • Mechanism of Action : The antitumor activity is attributed to the modulation of apoptosis regulators such as Bax and Bcl-2, and activation of caspases (caspase-8, -9, and -3), leading to cell cycle arrest in G1 and G2/M phases .
Cell LineViability (%)IC50 (µM)
LoVo23.5281.37
HCT-11626.8251.78

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and microbial resistance.
  • Receptor Binding : It potentially interacts with specific cellular receptors to modulate signaling pathways.
  • Signal Transduction Interference : The compound may disrupt critical signal transduction pathways that facilitate tumor growth or microbial survival .

4. Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications in the benzyl and difluorophenyl substituents significantly influence the biological activity of the compound:

  • Substituent Variations : Compounds with different fluorine substitutions on the phenyl ring showed varying degrees of cytotoxicity.
  • Core Modifications : Changes in the quinazolinone core structure also affected the potency against cancer cells.

5. Case Studies

Several studies have explored the efficacy of similar compounds derived from quinazolinones:

  • Study on Anticancer Effects : A related compound demonstrated a GI50 value of 25.1 μM against multiple cancer cell lines, suggesting that structural analogs may possess comparable or enhanced activities .
  • Antimicrobial Testing : Research indicated that compounds sharing structural features with this compound exhibited broad-spectrum antimicrobial activities .

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antitumor potential of quinazolinone derivatives, including (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2,6-difluorophenyl)urea.

  • Mechanism of Action : The compound may exert its antitumor effects through enzyme inhibition and modulation of signaling pathways involved in cancer cell proliferation.
  • Case Study : A study involving related quinazolinone derivatives demonstrated significant cytotoxicity against various cancer cell lines, with some derivatives showing IC50 values in the low micromolar range .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been investigated.

  • In Vitro Studies : Research indicates that derivatives of quinazolinones exhibit activity against various bacterial strains and fungi. For instance, compounds with similar structures have shown promising antibacterial effects against resistant strains .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to specific biological targets.

  • Target Proteins : These studies often focus on key proteins involved in disease mechanisms, such as those implicated in cancer and infectious diseases.

Drug Design Implications

The unique structural features of this compound make it a valuable candidate for further drug development.

  • Structure-Activity Relationship (SAR) : Understanding how modifications to the quinazolinone core affect biological activity can lead to more potent derivatives.

Data Tables

Here is a summary table of relevant studies and findings related to this compound:

StudyFocus AreaKey FindingsReference
Study 1Antitumor ActivitySignificant cytotoxicity against cancer cell lines
Study 2Antimicrobial ActivityEffective against resistant bacterial strains
Study 3Molecular DockingHigh binding affinity to target proteins involved in cancer

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic route for (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2,6-difluorophenyl)urea to improve yield and reproducibility?

  • Methodological Answer : Employ controlled copolymerization or condensation reactions under inert atmospheres (e.g., nitrogen) to minimize side products. Monitor reaction progress via HPLC or TLC, and optimize solvent systems (e.g., DMF/THF mixtures) to enhance intermediate stability. Adjust stoichiometry based on kinetic studies of analogous urea derivatives, as seen in similar quinazolinone syntheses .

Q. What spectroscopic techniques are critical for confirming the E-configuration and structural integrity of this compound?

  • Methodological Answer : Use NOESY NMR to verify the spatial arrangement of substituents around the quinazolinone core. Complement with X-ray crystallography (if crystalline) to resolve stereochemistry, as demonstrated for ethyl 1-(2,6-difluorobenzyl)-1H-triazole derivatives . IR spectroscopy can confirm urea C=O and N-H stretches (1650–1700 cm⁻¹ and ~3300 cm⁻¹, respectively) .

Q. How should researchers assess the compound’s solubility and stability in aqueous buffers for in vitro assays?

  • Methodological Answer : Perform shake-flask experiments with PBS (pH 7.4) and simulate physiological conditions using DMSO stock solutions diluted to ≤1% v/v. Monitor stability via UPLC-MS over 24–72 hours, tracking degradation products. Compare with structurally related urea derivatives to infer hydrolytic susceptibility .

Advanced Research Questions

Q. How can conflicting data between in vitro enzyme inhibition and cellular activity assays be resolved for this compound?

  • Methodological Answer : Conduct dose-response studies to identify off-target effects or assay-specific interference (e.g., ATP competition in kinase assays). Use isoform-selective inhibitors as controls and validate via CRISPR-edited cell lines. Cross-reference with molecular docking to assess binding mode discrepancies .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) of the 2,6-difluorophenyl and benzyl-quinazolinone moieties?

  • Methodological Answer : Synthesize analogs with systematic substitutions (e.g., replacing fluorine with chlorine or varying benzyl group positions). Evaluate bioactivity against target proteins (e.g., kinases) and correlate with computed electrostatic potential maps using DFT. Compare with SAR trends in benzodiazepine-urea hybrids .

Q. How can researchers address low bioavailability observed in preclinical models?

  • Methodological Answer : Modify logP via introduction of polar groups (e.g., hydroxyl or amine) on the benzyl ring while monitoring urea hydrogen-bonding capacity. Use PAMPA assays to predict passive permeability and CYP450 inhibition assays to assess metabolic stability. Co-crystallize with serum albumin to study protein binding .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-dependent toxicity in zebrafish models?

  • Methodological Answer : Apply nonlinear regression models (e.g., log-logistic) to calculate LC₅₀ values. Use ANOVA with post-hoc Tukey tests to compare treatment groups. Include positive controls (e.g., rotenone) and validate via Kaplan-Meier survival analysis. Reference protocols from analogous urea-toxicity studies .

Q. How should contradictory crystallography and computational docking results be reconciled?

  • Methodological Answer : Re-examine crystal packing effects (e.g., solvent interactions) that may distort ligand conformation. Perform molecular dynamics simulations (100 ns) to assess protein-ligand flexibility in solution. Validate with mutagenesis studies targeting key binding residues .

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